
Clofoctol
Overview
Description
Clofoctol is a synthetic antibacterial compound primarily used to treat respiratory tract infections caused by Gram-positive bacteria. It has been marketed under various trade names, including Octofene in France and Gramplus in Italy . This compound is known for its bacteriostatic properties, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clofoctol is synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 4-tert-butylphenol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain this compound in its pure form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Clofoctol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
Clofoctol exerts its antibacterial effects by altering the permeability of the cytoplasmic membrane in bacteria, leading to the disruption of essential cellular processes . It specifically targets the bacterial cell membrane, causing leakage of intracellular contents and ultimately inhibiting bacterial growth . In the context of SARS-CoV-2, this compound inhibits the translation of viral RNA, thereby preventing viral replication .
Comparison with Similar Compounds
Clofoctol is unique in its dual action against both bacterial infections and viral replication. Similar compounds include:
Chloramphenicol: Another bacteriostatic antibiotic that inhibits protein synthesis in bacteria.
Erythromycin: A macrolide antibiotic that also targets bacterial protein synthesis.
Nitazoxanide: An antiparasitic drug that has shown potential antiviral activity against various viruses, including SARS-CoV-2.
This compound stands out due to its specific mechanism of action on the bacterial cell membrane and its potential antiviral properties .
Biological Activity
Clofoctol is an antibiotic that has garnered attention not only for its antibacterial properties but also for its potential applications in antiviral and anticancer therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potentials supported by various studies.
This compound exhibits a multifaceted mechanism of action:
- Antibacterial Activity : this compound primarily acts by inhibiting bacterial cell wall synthesis and inducing membrane permeabilization, which leads to bacterial cell death. It has been shown to be effective against various strains of bacteria, including Streptococcus pneumoniae and Streptococcus pyogenes, although resistance has been observed over time .
- Antiviral Activity : Recent studies have demonstrated that this compound can inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. In vitro tests revealed that this compound significantly reduced viral loads in infected cells by blocking the translation of viral RNA . In vivo experiments using transgenic mice expressing the human ACE2 receptor showed that this compound treatment led to a reduction in viral load and associated lung inflammation markers .
- Anticancer Properties : this compound has also been identified as an inhibitor of glioma stem cell proliferation. It induces apoptosis in glioma stem cells (GSCs) and inhibits tumor growth in xenograft models. Studies indicate that this compound selectively targets GSCs, which are often resistant to conventional therapies like temozolomide (TMZ) .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound reaches high concentrations in lung tissues after intraperitoneal administration, with levels sustained for several hours post-administration. For instance, a dose of 62.5 mg/kg administered to mice resulted in lung concentrations exceeding 61 µM within 30 minutes, remaining above therapeutic thresholds for nearly four hours .
Antiviral Activity Against SARS-CoV-2
A significant study investigated the antiviral effects of this compound on SARS-CoV-2 using K18-hACE2 transgenic mice:
- Study Design : Mice were treated with this compound post-infection at varying doses.
- Results :
Anticancer Efficacy in Glioma Models
Another study focused on the effects of this compound on glioma stem cells:
- Study Design : GSCs were treated with this compound, and tumor growth was monitored in xenograft models.
- Results :
Comparative Resistance Data
Research has indicated a concerning trend regarding the emergence of resistance to this compound among certain bacterial strains. A study reported a four-fold increase in minimum inhibitory concentration (MIC) against S. pneumoniae and S. pyogenes, suggesting that while this compound remains effective, vigilance is necessary to manage potential resistance development .
Summary Table of Biological Activities
Activity Type | Mechanism | Key Findings |
---|---|---|
Antibacterial | Inhibits cell wall synthesis | Effective against multiple bacterial strains |
Antiviral | Blocks translation of viral RNA | Reduces SARS-CoV-2 viral load and inflammation |
Anticancer | Induces apoptosis in glioma stem cells | Inhibits tumor growth; enhances survival rates |
Q & A
Basic Research Questions
Q. What are the established mechanisms of action of clofoctol in viral and cancer cell models?
this compound exhibits dual mechanisms: (1) Antiviral activity via inhibition of SARS-CoV-2 replication in Vero-81 cells, likely by disrupting viral entry or post-entry processes, as shown through RT-qPCR quantification of viral genomes ; (2) Anticancer effects in glioma stem cells (GSCs) by upregulating the tumor suppressor KLF13, validated via RNA-binding protein assays and patient-derived xenograft models . Methodologically, researchers should employ in vitro dose-response assays (e.g., IC50 calculations) and in vivo tumor growth monitoring with histopathological validation.
Q. What experimental models are standard for evaluating this compound’s efficacy?
- In vitro: Vero-81 cells (with/without TMPRSS2 overexpression) for antiviral studies ; patient-derived GSCs for cancer research .
- In vivo: Immunocompromised mice for SARS-CoV-2 lung pathology studies or transgenic xenograft models for glioma . Ensure replication across variants (e.g., SARS-CoV-2 B.1.1.7) and primary patient samples to validate generalizability.
Q. How can researchers optimize this compound dosing in preclinical studies?
Use pharmacokinetic profiling (e.g., HPLC or LC-MS) to determine bioavailability and half-life. Dose-response curves in cell cultures (e.g., 0–50 μM ranges) and animal models (e.g., 10–30 mg/kg) should align with therapeutic indices from prior studies . Include controls for cytotoxicity (e.g., MTT assays) to differentiate therapeutic vs. toxic effects.
Advanced Research Questions
Q. What experimental designs are suitable for investigating this compound’s synergistic effects with existing therapies?
For glioma, combine this compound with temozolomide (TMZ) using in vitro co-treatment assays (e.g., Chou-Talalay synergy analysis) and in vivo xenografts. Monitor tumor regression via bioluminescence imaging and KLF13 expression via qPCR . For antiviral combos, test with remdesivir or protease inhibitors using plaque reduction neutralization tests (PRNTs) in multi-cycle replication assays .
Q. How should researchers address contradictions in this compound’s efficacy across disease models?
Discrepancies (e.g., high antiviral activity but variable anticancer effects) may arise from tissue-specific uptake or off-target interactions. Use comparative transcriptomics (RNA-seq) to identify context-dependent pathways. Validate findings with CRISPR-Cas9 knockout models (e.g., KLF13 deletion in GSCs) or pseudotyped virus assays for SARS-CoV-2 entry mechanisms .
Q. What are key methodological pitfalls in this compound’s pharmacokinetic studies?
- Biodistribution challenges : Lipid solubility may cause accumulation in adipose tissue, requiring mass spectrometry to track organ-specific concentrations .
- Metabolic stability : Use liver microsome assays to assess cytochrome P450 interactions.
- Ethical compliance : Adhere to animal welfare standards (e.g., 3R principles) when sampling blood/tissue .
Q. How can this compound’s resistance mechanisms be systematically studied?
Generate resistant cell lines via prolonged sublethal exposure (e.g., 6–8 weeks). Perform whole-genome sequencing to identify mutations (e.g., in SARS-CoV-2 spike protein or KLF13 regulatory regions). Compare resistant vs. parental lines using proteomics to detect compensatory pathways .
Q. Methodological Guidance
Q. What statistical approaches are robust for this compound’s dose-response data?
Use nonlinear regression (e.g., four-parameter logistic models) for IC50/EC50 calculations. For in vivo studies, apply mixed-effects models to account for inter-animal variability. Power analysis (e.g., G*Power) should precede experiments to ensure adequate sample sizes .
Q. How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for this compound studies?
- Feasible : Leverage existing datasets (e.g., NCBI’s GEO for KLF13 expression in gliomas) to justify hypotheses.
- Novel : Explore understudied applications (e.g., this compound in other RNA viruses or solid tumors).
- Ethical : Obtain IRB/IACUC approvals for human/animal studies; reference NIH guidelines .
Q. What validation strategies ensure reproducibility in this compound research?
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2O/c1-20(2,3)13-21(4,5)16-7-9-19(24)15(11-16)10-14-6-8-17(22)12-18(14)23/h6-9,11-12,24H,10,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVZOORKDNCGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045889 | |
Record name | Clofoctol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37693-01-9 | |
Record name | Clofoctol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37693-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clofoctol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037693019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofoctol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | clofoctol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clofoctol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofoctol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFOCTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704083NI0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.